2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol
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Overview
Description
2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol involves multiple steps, starting with the preparation of the cyclohexene ring followed by the introduction of the azibutylthio and epoxy groups. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the desired transformations. For instance, the synthesis might involve the use of a base such as sodium hydroxide or potassium carbonate to deprotonate intermediates and promote nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can replace the azibutylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles like sodium azide or potassium cyanide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .
Scientific Research Applications
2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism by which 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol exerts its effects involves interactions with specific molecular targets. For instance, the compound might inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The epoxy group can react with nucleophiles in biological systems, leading to covalent modifications of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(1-aminobut-3-en-1-yl)-3,5-dimethoxyphenol
- S-(3-azibutyl) thiobenzoate
Uniqueness
What sets 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the azibutylthio and epoxy groups allows for a wide range of chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
3-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]-7-oxabicyclo[4.1.0]hept-4-en-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(11-12-10)4-5-15-7-3-2-6-9(14-6)8(7)13/h2-3,6-9,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXRPUYJCCCKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCSC2C=CC3C(C2O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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